1H-Pyrazolo[3,4-C]pyridin-5-amine
Overview
Description
1H-Pyrazolo[3,4-C]pyridin-5-amine is a heterocyclic compound with the molecular formula C6H6N4 . It is a member of the pyrazolopyridines, a group of compounds that present two possible tautomeric forms: the 1H- and 2H-isomers .
Synthesis Analysis
Several synthetic strategies and approaches to 1H-Pyrazolo[3,4-b]pyridine derivatives have been reported . For instance, a practical synthesis of 3,4-diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium energetic ionic compounds has been reported . Another method involves the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles .Molecular Structure Analysis
The molecular structure of 1H-Pyrazolo[3,4-C]pyridin-5-amine is characterized by a pyrazolo[3,4-C]pyridin-5-amine core . The compound has a linear formula of C6H6N4 .Chemical Reactions Analysis
The chemical reactions involving 1H-Pyrazolo[3,4-C]pyridin-5-amine are diverse. For instance, it can be used in the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds . Another study reported the use of a, -unsaturated compounds in reactions with N-nucleophiles using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst .Physical And Chemical Properties Analysis
1H-Pyrazolo[3,4-C]pyridin-5-amine has a molecular weight of 134.14 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
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Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxylate Scaffolds
- Field : Organic Chemistry
- Application : This research introduces a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline .
- Method : The synthesis is carried out at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst .
- Results : This method provided the desired products with moderate to good yields. The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .
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Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines
- Field : Biomedical Research
- Application : Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers. They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
- Method : Various synthetic methods have been used for their synthesis, starting from both a preformed pyrazole or pyridine .
- Results : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
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Synthesis of 3-Amino-1H-Pyrazolo[4,3-c]pyridin-4(5H)
- Field : Organic Chemistry
- Application : 3-Amino-1H-Pyrazolo[4,3-c]pyridin-4(5H)-ones represent a potentially attractive heteroaromatic scaffold for drug-discovery chemistry .
- Method : The arrangement of hydrogen bond donor and acceptor groups in the bicyclic core can fulfill the requirements for ATP competitive binding to kinase enzymes .
- Results : This compound has potential applications in the development of new drugs .
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Synthesis of 3,4-Diamino-6-Azido-1H-Pyrazolo[4,3-c]pyridin-5-ium
- Field : Energetic Materials
- Application : This research reports a practical synthesis of 3,4-diamino-6-azido-1H-Pyrazolo[4,3-c]pyridin-5-ium energetic ionic compounds .
- Method : The synthesis involves the use of azides, which are known for their high energy content .
- Results : The synthesized compounds show good detonation performances and low sensitivities .
-
Synthesis of 1H-Pyrazolo[3,4-b]pyridines
- Field : Organic Chemistry
- Application : This research introduces a new pathway for the synthesis of 1H-Pyrazolo[3,4-b]pyridines from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles .
- Method : The synthesis is carried out at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst .
- Results : This method provided the desired products with moderate to good yields. The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .
-
Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines
- Field : Biomedical Research
- Application : Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers. They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
- Method : Various synthetic methods have been used for their synthesis, starting from both a preformed pyrazole or pyridine .
- Results : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
Future Directions
properties
IUPAC Name |
1H-pyrazolo[3,4-c]pyridin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-6-1-4-2-9-10-5(4)3-8-6/h1-3H,(H2,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZLBDOEHAFAKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CN=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717429 | |
Record name | 1H-Pyrazolo[3,4-c]pyridin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00717429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazolo[3,4-C]pyridin-5-amine | |
CAS RN |
1049672-75-4 | |
Record name | 1H-Pyrazolo[3,4-c]pyridin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00717429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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